3-Bromo-4-fluoropyridin-2-amine
Overview
Description
3-Bromo-4-fluoropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4BrFN2 It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are replaced by bromine and fluorine, respectively, and an amino group is attached at position 2
Mechanism of Action
Target of Action
Mode of Action
It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Result of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-fluoropyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of fluorinated pyridines, such as those catalyzing the fluorination of pyridine derivatives . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions like hydrogen bonding and van der Waals forces. These interactions can influence the activity of the enzymes and the overall biochemical pathways in which this compound is involved.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways that are crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These changes can subsequently affect cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, the compound can interact with DNA or RNA, leading to changes in gene expression and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux and metabolite levels by altering the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms or passive diffusion . Once inside the cells, this compound can interact with intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with DNA or RNA and affect gene expression. Alternatively, the compound may be directed to the mitochondria, where it can influence cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature . Another approach involves the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form complex organic molecules.
Reduction Reactions: The nitro group in precursor compounds can be reduced to an amino group using reducing agents such as iron powder and acetic acid.
Common Reagents and Conditions
Fluorinating Agents: Tetrabutylammonium fluoride (Bu4NF), Selectfluor®.
Coupling Reagents: Palladium catalysts, arylboronic acids.
Reducing Agents: Iron powder, acetic acid, magnesium powder, titanium tetrachloride.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds and other complex organic molecules.
Reduction Products: Amino-substituted pyridines.
Scientific Research Applications
3-Bromo-4-fluoropyridin-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoropyridine
- 3-Bromo-2-fluoropyridine
- 4-Bromo-3-fluoropyridine
- 2-Amino-3-bromo-5-fluoropyridine
Uniqueness
3-Bromo-4-fluoropyridin-2-amine is unique due to the specific positioning of the bromine, fluorine, and amino groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
3-bromo-4-fluoropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQZJWKZFRTCET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856447 | |
Record name | 3-Bromo-4-fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417407-29-4 | |
Record name | 3-Bromo-4-fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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